Cas no 924868-91-7 (2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol)

2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol is a tertiary amine-substituted phenolic compound with potential applications as an intermediate in organic synthesis and catalysis. Its structure, featuring dimethylamino-methyl groups at the ortho positions and a branched alkyl substituent at the para position, contributes to steric hindrance and electronic modulation, which may enhance its utility in selective reactions. The compound’s phenolic hydroxyl group offers reactivity for further functionalization, while the tertiary amine moieties could facilitate coordination or act as basic sites. This combination of features makes it a candidate for specialized chemical processes requiring tailored steric and electronic properties. Further research is recommended to explore its specific reactivity and stability under varying conditions.
2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol structure
924868-91-7 structure
Product Name:2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol
CAS No:924868-91-7
MF:C17H30N2O
MW:278.432904720306
MDL:MFCD08443975
CID:3143188
PubChem ID:18526087
Update Time:2025-06-12

2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol Chemical and Physical Properties

Names and Identifiers

    • 2,6-Bis((dimethylamino)methyl)-4-(pentan-2-yl)phenol
    • 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol
    • MFCD08443975
    • 924868-91-7
    • AKOS005072075
    • 2,6-bis[(dimethylamino)methyl]-4-pentan-2-ylphenol
    • SB81423
    • 2,6-bis[(dimethylamino)methyl]-4-(pentan-2-yl)phenol
    • CA-0810
    • 2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol
    • MDL: MFCD08443975
    • Inchi: 1S/C17H30N2O/c1-7-8-13(2)14-9-15(11-18(3)4)17(20)16(10-14)12-19(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3
    • InChI Key: AXCAGFCIWIIIHF-UHFFFAOYSA-N
    • SMILES: OC1=C(CN(C)C)C=C(C=C1CN(C)C)C(C)CCC

Computed Properties

  • Exact Mass: 278.235813585Da
  • Monoisotopic Mass: 278.235813585Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.7Ų

2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol Pricemore >>

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abcr
AB256910-1 g
2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol, 95%; .
924868-91-7 95%
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AB256910-10 g
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2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol Suppliers

Amadis Chemical Company Limited
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(CAS:924868-91-7)2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol
Order Number:A1191463
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:15
Price ($):295.0
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Additional information on 2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol

Introduction to 2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol (CAS No. 924868-91-7) in Modern Chemical and Pharmaceutical Research

2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol, identified by the chemical abstracts service number 924868-91-7, is a compound of significant interest in the realm of advanced chemical synthesis and pharmaceutical applications. This molecule, featuring a complex aromatic structure with multiple substituents, has garnered attention due to its unique physicochemical properties and potential utility in drug discovery and material science. The presence of two dimethylamino groups at the 2- and 6-positions of the benzene ring, combined with a methyl group at the 4-position and a 1-methylbutyl side chain, endows this compound with distinctive electronic and steric characteristics that make it a valuable candidate for further exploration.

The synthesis of such intricate organic molecules often involves multi-step reactions, requiring precise control over reaction conditions to achieve high yields and purity. The structural complexity of 2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol necessitates sophisticated methodologies, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and protective group strategies. These synthetic approaches not only highlight the ingenuity of modern organic chemistry but also underscore the importance of innovative techniques in constructing molecules with tailored functionalities.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The dimethylamino groups in this molecule can serve as pharmacophores, influencing both solubility and binding affinity to biological targets. Preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to central nervous system modulation, making them attractive for further investigation in neuropharmacology. Additionally, the bulky 1-methylbutyl side chain can impact metabolic stability and distribution profiles, which are critical factors in drug development.

The role of computational chemistry has become increasingly pivotal in evaluating the feasibility and optimization of synthetic routes for complex molecules like 2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol. Advanced molecular modeling techniques allow researchers to predict reaction outcomes, assess steric hindrance, and identify potential intermediates before conducting experimental work. This integration of computational methods with traditional synthetic chemistry accelerates the discovery process and reduces empirical trial-and-error.

Recent advancements in green chemistry have also influenced the synthesis of such compounds. The development of catalytic systems that minimize waste generation and energy consumption aligns with broader sustainability goals within the pharmaceutical industry. For instance, transition-metal catalysts like palladium or copper can facilitate selective transformations under mild conditions, enhancing both efficiency and environmental compatibility.

The potential applications of 2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol extend beyond pharmaceuticals into materials science. Its aromatic core can serve as a scaffold for designing liquid crystals or organic semiconductors due to its rigidity and electron-rich nature. The presence of multiple functional groups further allows for modifications that tailor electronic properties for optoelectronic devices or advanced polymers.

In conclusion, 2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol (CAS No. 924868-91-7) represents a fascinating example of how structural complexity can yield novel properties with broad implications. Ongoing research into its synthesis, pharmacological activity, and material applications promises to yield further insights into its potential utility. As methodologies in organic synthesis continue to evolve, compounds like this will remain at the forefront of scientific inquiry across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:924868-91-7)2,6-Bis(Dimethylamino)Methyl-4-(1-Methylbutyl)Benzenol
A1191463
Purity:99%
Quantity:5g
Price ($):295.0
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